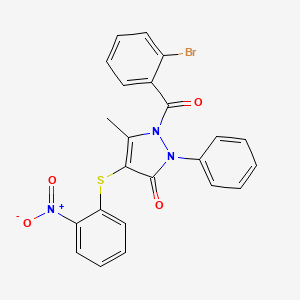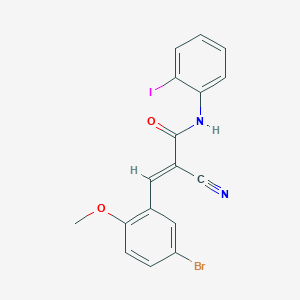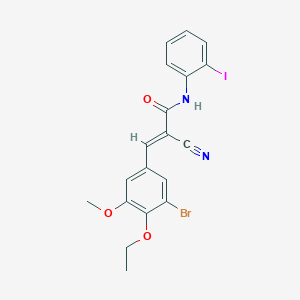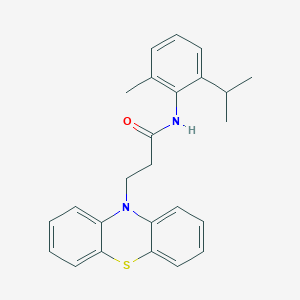
(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide, also known as TCS 2312, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of enamide derivatives that are known to exhibit various biological activities.
作用機序
The mechanism of action of (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in the progression of various diseases. (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, in various in vitro and in vivo models. (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has also been shown to reduce the levels of oxidative stress and neuroinflammation in animal models of neurodegenerative diseases. Additionally, (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has been shown to exhibit analgesic effects in various pain models.
実験室実験の利点と制限
One of the advantages of using (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 in lab experiments is its high purity and stability. (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 is also relatively easy to synthesize in large quantities. However, one of the limitations of using (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312. One possible direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to investigate its potential use in the treatment of cancer, particularly as a chemotherapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 and to optimize its synthesis method for greater yields and purity.
合成法
The synthesis of (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 involves the reaction of 2-iodoaniline and 4-isopropylbenzaldehyde with cyanoacetic acid in the presence of a base. The resulting product is then subjected to a dehydration reaction to obtain (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312. This synthesis method has been optimized to produce (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 in high yields and purity.
科学的研究の応用
(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in various in vitro and in vivo models. (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O/c1-13(2)15-9-7-14(8-10-15)11-16(12-21)19(23)22-18-6-4-3-5-17(18)20/h3-11,13H,1-2H3,(H,22,23)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIIGDPHRGMMDH-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-fluoro-3-nitroanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466642.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B7466648.png)

![(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466671.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466673.png)

![[2-oxo-2-(2,4,6-trichloroanilino)ethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B7466685.png)



![(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide](/img/structure/B7466735.png)
![1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile](/img/structure/B7466739.png)
![(Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466745.png)